molecular formula C8H15N3OS B1433129 ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine CAS No. 1394682-47-3

({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine

Cat. No.: B1433129
CAS No.: 1394682-47-3
M. Wt: 201.29 g/mol
InChI Key: XLVPQUNEQKOZJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine typically involves a multi-step process:

  • Formation of 1-(Ethylsulfanyl)ethanol: : Ethanol is reacted with ethyl mercaptan under acidic conditions to yield 1-(ethylsulfanyl)ethanol.

  • Cyclization to 1,2,4-oxadiazole: : The 1-(ethylsulfanyl)ethanol is then subjected to cyclization with an appropriate nitrile oxide to form the 1,2,4-oxadiazole core.

  • Alkylation: : The oxadiazole intermediate is further alkylated with chloromethyl methyl ether in the presence of a strong base to introduce the methyl and amine groups.

Industrial Production Methods: In an industrial setting, these reactions can be scaled up with the use of continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : The oxadiazole ring can be reduced under mild conditions using hydrazine or catalytic hydrogenation to yield a variety of partially saturated derivatives.

  • Substitution: : The amine and methyl groups on the oxadiazole ring can undergo nucleophilic substitutions, particularly with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Hydrazine (N₂H₄), palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, acyl chlorides, in the presence of base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed:
  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Partially saturated oxadiazole derivatives.

  • Substitution: : Variously substituted oxadiazole derivatives, depending on the electrophiles used.

Scientific Research Applications

The versatility of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine has led to its application in multiple scientific fields:

  • Chemistry: : Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

  • Biology: : Investigated for its activity as an enzyme inhibitor, particularly in the modulation of biological pathways involving sulfur-containing functional groups.

  • Medicine: : Explored as a potential therapeutic agent due to its ability to interact with various molecular targets.

  • Industry: : Utilized in the development of advanced materials, such as polymers with unique properties conferred by the oxadiazole core.

Mechanism of Action

The mechanism by which ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins with active sites that can bind to the oxadiazole and sulfanyl functional groups.

  • Pathways Involved: : The compound can influence pathways related to oxidative stress, enzyme inhibition, and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • ({3-[1-(Methylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine: : Shares structural similarity but differs by having a methyl group instead of an ethyl group attached to the sulfanyl moiety.

  • ({3-[1-(Ethylsulfanyl)propyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine: : Differs by having a propyl group instead of an ethyl group.

  • ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}ethyl)(methyl)amine: : Varies in the positioning of the alkyl group on the oxadiazole ring.

Highlighting Uniqueness: What sets ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine apart is its unique combination of ethylsulfanyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.

There you go! Enjoy exploring more about this fascinating compound.

Properties

IUPAC Name

1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPQUNEQKOZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Reactant of Route 2
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Reactant of Route 3
Reactant of Route 3
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Reactant of Route 4
Reactant of Route 4
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Reactant of Route 5
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Reactant of Route 6
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine

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